

# Technical Guide: The **ascr#5** Receptor SRG-37 in *Caenorhabditis elegans*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **ascr#5**

Cat. No.: **B3345685**

[Get Quote](#)

## Abstract

The nematode *Caenorhabditis elegans* utilizes a complex language of small-molecule pheromones, known as ascarosides, to regulate critical life decisions, including developmental timing, mating, and social behaviors. A key component of this chemosensory system is the G-protein coupled receptor (GPCR) SRG-37, which, along with its partially redundant paralog SRG-36, functions as a specific receptor for the dauer-inducing pheromone ascaroside #5 (**ascr#5**).<sup>[1][2]</sup> This technical guide provides a comprehensive overview of SRG-37, detailing its role in distinct signaling pathways, summarizing key quantitative data from functional assays, and providing detailed experimental protocols for its study.

## Core Function and Expression of SRG-37

SRG-37 is a serpentine receptor belonging to the class G family of chemoreceptors in *C. elegans*.<sup>[3]</sup> Its primary role is the perception of **ascr#5**, a specific ascaroside that influences developmental and neurological processes.

- **Ligand Specificity:** SRG-37 is specifically required for the perception of **ascr#5**. Strains with deletions in the genomic region containing *srg-36* and *srg-37* exhibit resistance to **ascr#5**-induced dauer formation but maintain normal sensitivity to other ascarosides.<sup>[2]</sup>
- **Expression and Localization:** SRG-37 is strongly expressed in the ASI pair of amphid sensory neurons.<sup>[2][4]</sup> Within these neurons, the receptor localizes to the sensory cilia, the primary site of environmental chemical detection.<sup>[2]</sup>

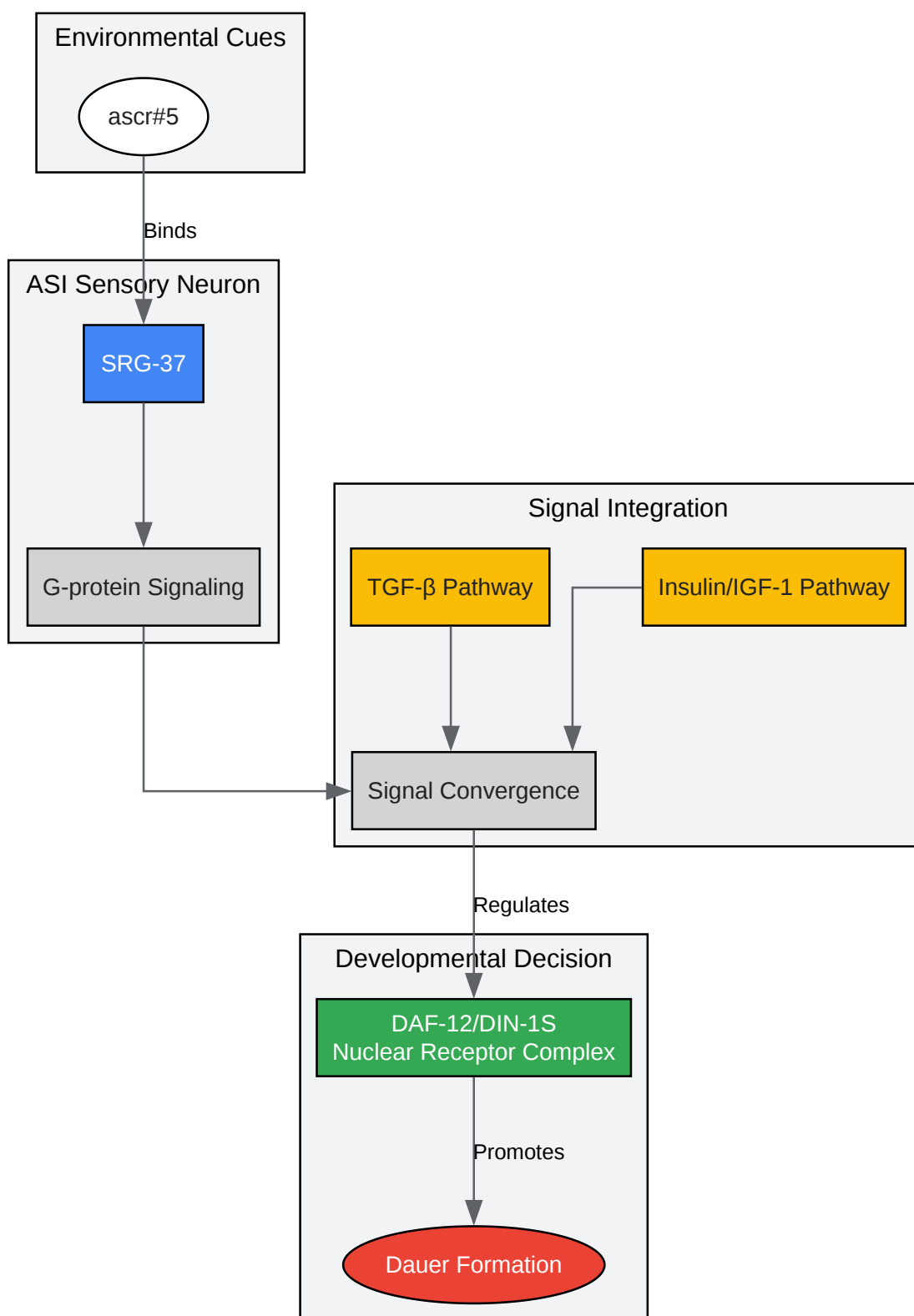
- **Functional Redundancy:** SRG-37 shares a high degree of functional overlap with SRG-36. Both genes are located in a tandem repeat on the X chromosome and are often disrupted together in **ascr#5**-resistant wild isolates.[2][5] Experiments have shown that complementing these resistant strains with cDNA from either srg-36 or srg-37 can restore sensitivity to **ascr#5**, indicating at least partial redundancy.[2]

## Signaling Pathways and Biological Roles

SRG-37 is a critical upstream component in at least two distinct signaling cascades: the regulation of the dauer developmental diapause and the promotion of axon regeneration.

### Dauer Formation

Under conditions of high population density and limited food, *C. elegans* larvae can enter a stress-resistant, alternative developmental stage called the dauer larva.[6] Ascarosides, including **ascr#5**, are the key signals for population density. The binding of **ascr#5** to SRG-37 in the ASI neurons is a crucial input for this decision. This signal is integrated with other environmental cues and transduced through conserved signaling pathways, including TGF- $\beta$  and insulin/IGF-1 signaling (IIS), which ultimately converge on the nuclear hormone receptor DAF-12 to regulate the transcriptional program for dauer entry.[7][8]

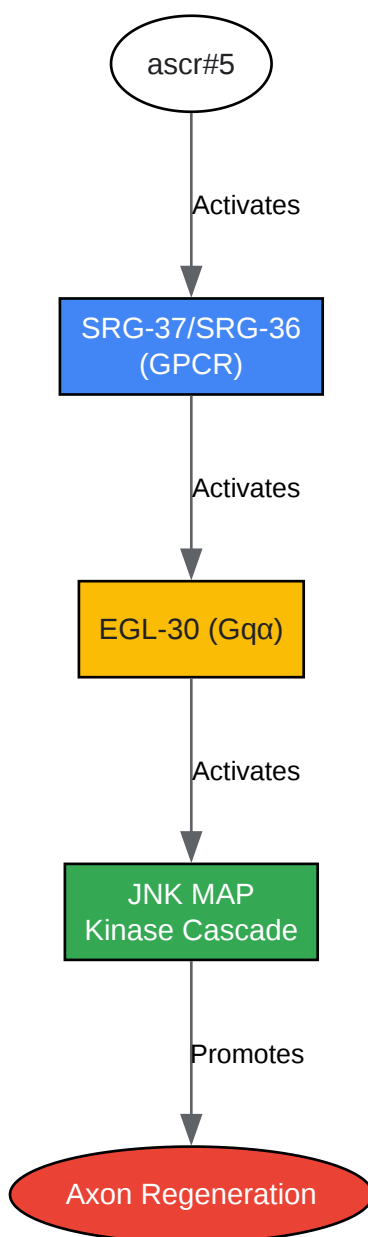


[Click to download full resolution via product page](#)

**Caption:** SRG-37 signaling pathway in dauer formation.

## Axon Regeneration

Recent studies have uncovered a surprising role for ascaroside signaling in the nervous system's response to injury. Specifically, **ascr#5** signaling via SRG-36/SRG-37 promotes adult-specific axon regeneration.[1] In this pathway, SRG-37 acts as the upstream GPCR that, upon activation by **ascr#5**, stimulates the Gq $\alpha$  protein EGL-30.[1] This activation initiates a downstream JNK MAP kinase cascade, a pathway known to be a positive regulator of axon regeneration in *C. elegans*. [1]



[Click to download full resolution via product page](#)

**Caption:** SRG-37 signaling pathway in axon regeneration.

## Quantitative Data Presentation

Quantitative analysis of SRG-37 function has primarily been conducted through behavioral and developmental assays.

### Table 1: *ascr#5*-Induced Dauer Formation

This table summarizes the response of different *C. elegans* genotypes to ***ascr#5*** treatment. The data highlight the essential role of *srg-37* in this process.

| Genotype  | <i>ascr#5</i><br>Concentration | Temperature     | % Dauer<br>Formation<br>(Normalized) | Reference |
|---|--------------------------------|-----------------|--------------------------------------|-----------|
| N2 (Wild-type)  | 2 $\mu$ M                      | 25 $^{\circ}$ C | ~80-90%                              | [5]       |
| <i>srg-37</i> ( <i>ean179</i> )<br>natural deletion                     | 2 $\mu$ M                      | 25 $^{\circ}$ C | ~10-20%<br>(Reduced<br>Sensitivity)  | [5]       |
| <i>srg-37</i> ( $\Delta$ )<br>CRISPR deletion                           | 2 $\mu$ M                      | 25 $^{\circ}$ C | ~0-10%<br>(Resistant)                | [5]       |
| <i>srg-36</i> ( $\Delta$ )<br>CRISPR deletion                           | 2 $\mu$ M                      | 25 $^{\circ}$ C | ~70-80%<br>(Slightly<br>Reduced)     | [5]       |
| <i>srg-36</i> ( $\Delta$ ); <i>srg-37</i> ( $\Delta$ ) double<br>mutant | 2 $\mu$ M                      | 25 $^{\circ}$ C | ~0-5% (Fully<br>Resistant)           | [5]       |

Data are estimated from published figures and represent the general trend. Exact values may vary between experiments.

### Table 2: Ascaroside-Induced Calcium Transients in ASH Neurons

This table shows the results of ectopically expressing *srg-37* in the ASH nociceptive neurons, which do not normally express this receptor. This "gain-of-function" approach demonstrates that SRG-37 is sufficient to confer **ascr#5** sensitivity to a naive neuron.

| Ectopic Expression in ASH       | Ascaroside Stimulus             | Peak GCaMP3 Response ( $\Delta F/F$ %) | Reference |
|---------------------------------|---------------------------------|--|-----------|
| <i>srg-37</i>                   | C6 Ascaroside ( <i>ascr#5</i> ) | ~150-200%                              | [3]       |
| <i>srg-37</i>                   | C3 Ascaroside                   | No significant response                | [3]       |
| Control (No ectopic expression) | C6 Ascaroside ( <i>ascr#5</i> ) | No significant response                | [3]       |

$\Delta F/F$  % represents the percentage change in fluorescence of the GCaMP3 calcium sensor upon stimulation.

## Experimental Protocols

Detailed methodologies are crucial for the reproducible study of SRG-37 function. The following are standard protocols for key assays.

### Protocol: **ascr#5**-Induced Dauer Formation Assay

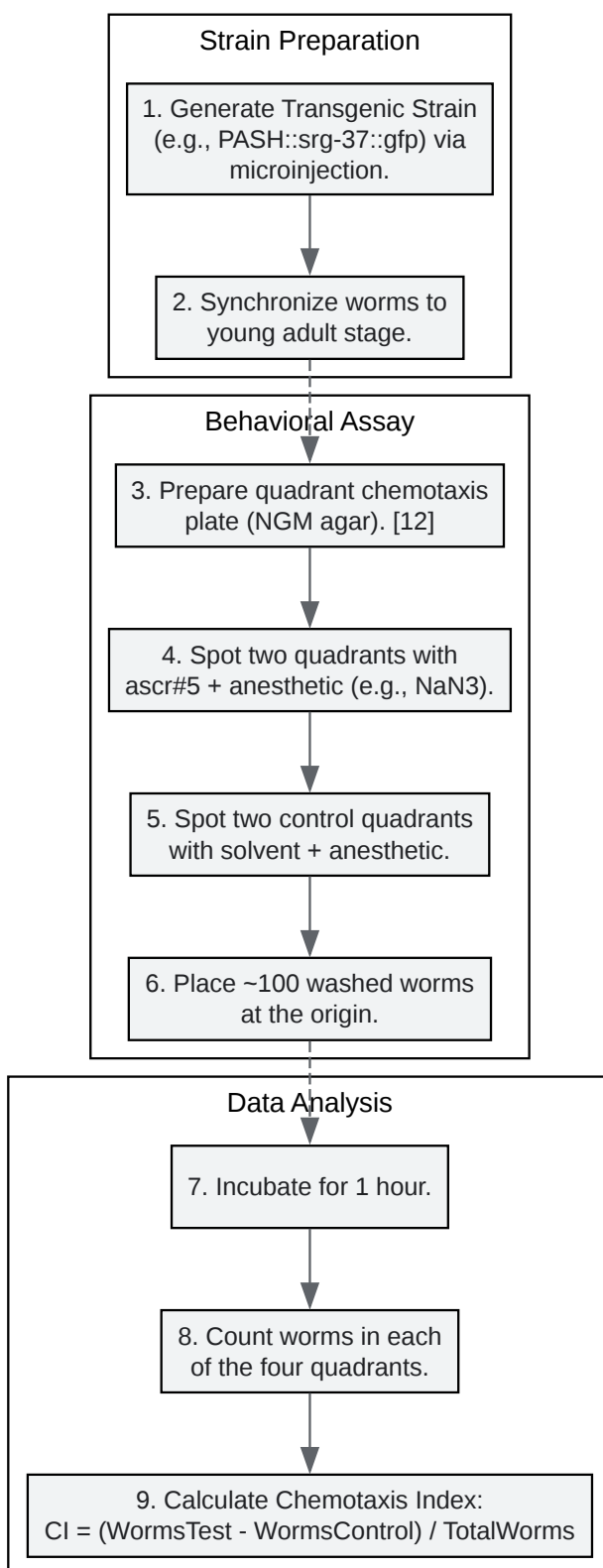
This assay quantifies the propensity of a worm population to enter the dauer stage in response to a specific concentration of **ascr#5**.

- Worm Synchronization:
  - Bleach gravid adult hermaphrodites to harvest eggs.
  - Wash eggs three times in M9 buffer.
  - Allow eggs to hatch overnight in M9 buffer without food to obtain a synchronized population of L1 larvae.
- Assay Plate Preparation:

- Prepare 6 cm NGM-lite agar plates.
- Prepare a stock solution of **ascr#5** in ethanol. Dilute to the final desired concentration (e.g., 2  $\mu$ M) in a suspension of OP50 E. coli. For control plates, use an equivalent volume of ethanol in the OP50 suspension.<sup>[5]</sup>
- Spot 50  $\mu$ L of the **ascr#5**/OP50 or control/OP50 mixture onto the center of the assay plates and allow to dry.
- Assay Execution:
  - Transfer approximately 100-150 synchronized L1 larvae to each assay plate.
  - Incubate plates at the desired temperature (e.g., 25°C) for 48-72 hours.<sup>[5]</sup>
- Scoring and Data Analysis:
  - After incubation, add a drop of 1% sodium dodecyl sulfate (SDS) to the edge of the bacterial lawn. Dauer larvae are resistant to SDS and will continue moving, while non-dauer animals will be rapidly paralyzed and killed.
  - Count the number of surviving (dauer) and dead (non-dauer) worms under a dissecting microscope.
  - Calculate the percentage of dauer formation for each plate:  $(\text{Number of Dauer Larvae} / \text{Total Number of Larvae}) * 100$ .
  - Perform the assay in triplicate for each condition and genotype.

## Protocol: Ectopic Expression and Chemosensation Assay

This protocol describes how to test if SRG-37 can confer **ascr#5** sensitivity to a neuron that does not normally sense it, such as the ASH avoidance neuron.



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for an *ascr#5* avoidance assay.



- Transgenesis:
  - Create a DNA construct where the srg-37 coding sequence is driven by a promoter specific to the target neuron (e.g., the sra-6 promoter for ASH neurons).
  - Generate transgenic animals by microinjecting this construct, along with a co-injection marker, into the gonad of wild-type worms.
- Chemotaxis Plate Preparation:
  - Use a standard 4-quadrant petri dish with chemotaxis agar.[\[9\]](#)
  - Prepare a "Test" solution of **ascr#5** in a suitable solvent (e.g., ethanol) mixed with an anesthetic like sodium azide.
  - Prepare a "Control" solution with only the solvent and anesthetic.
  - Spot 1 µL of the Test solution on two opposing quadrants and 1 µL of the Control solution on the other two quadrants.[\[9\]](#)
- Assay and Scoring:
  - Wash synchronized young adult worms in M9 buffer to remove bacteria.[\[10\]](#)
  - Place a drop containing 50-200 worms at the center (origin) of the plate.[\[9\]](#)
  - Allow the assay to run for 1 hour.
  - Count the number of worms in the test quadrants (N\_test) and control quadrants (N\_control).
  - Calculate the Chemotaxis Index (CI) =  $(N_{\text{test}} - N_{\text{control}}) / (N_{\text{test}} + N_{\text{control}})$ . A negative CI indicates avoidance.

## Implications for Research and Drug Development

SRG-37 represents an important node in the neuro-hormonal regulation of development and neuronal repair in *C. elegans*. Its specificity for **ascr#5** and its role as a GPCR make it an

intriguing subject for further study.

- Neuroscience: The discovery of its role in axon regeneration opens up new avenues for investigating how environmental chemical signals can influence nervous system repair.<sup>[1]</sup>
- Drug Development: As a GPCR, SRG-37 belongs to a highly "druggable" class of proteins. While a direct homolog does not exist in humans, the signaling pathways it modulates (Gq $\alpha$ , JNK) are highly conserved. Understanding the structure-function relationship of SRG-37 and its interaction with **ascr#5** could provide insights into the design of novel molecules that target related GPCRs in other organisms.
- Future Research: Key unanswered questions include the precise downstream effectors of the G-protein signaling cascade in the ASI neuron, the potential for heterodimerization with other GPCRs, and the full range of biological processes that are modulated by the **ascr#5**/SRG-37 signaling axis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

1. Chemical Signaling Regulates Axon Regeneration via the GPCR-Gq $\alpha$  Pathway in *Caenorhabditis elegans* - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
2. Ascaroside signaling in *C. elegans* - WormBook - NCBI Bookshelf [[ncbi.nlm.nih.gov](https://ncbi.nlm.nih.gov)]
3. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
4. [academic.oup.com](https://academic.oup.com) [[academic.oup.com](https://academic.oup.com)]
5. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
6. *C. elegans* dauer formation and the molecular basis of plasticity - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
7. Regulation of signaling genes by TGF $\beta$  during entry into dauer diapause in *C. elegans* - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]

- 8. Small molecule signals mediate social behaviors in *C. elegans* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. *C. elegans* Chemotaxis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jove.com [jove.com]
- To cite this document: BenchChem. [Technical Guide: The ascr#5 Receptor SRG-37 in *Caenorhabditis elegans*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3345685#ascr-5-receptor-srg-37-in-c-elegans]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)